

Anandamide-d4: A Technical Guide to its Commercial Availability, Purity, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anandamide-d4**

Cat. No.: **B1663722**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of **Anandamide-d4**, a crucial internal standard for the quantification of the endogenous cannabinoid, anandamide. This document also outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and visualizes key biological and experimental processes.

Commercial Availability and Supplier Information

Anandamide-d4 is readily available from several reputable suppliers of research chemicals and analytical standards. It is typically supplied as a solution in an organic solvent, such as ethanol or methyl acetate, to ensure stability. Below is a summary of offerings from prominent vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity Specification	Formulation
Cayman Chemical	Arachidonoylethanolamide-d4	946524-40-9	C ₂₂ H ₃₃ D ₄ N ₂ O ₂	351.6 g/mol	≥99% deuterated (d ₁ -d ₄)	1 mg/ml in ethanol
Tocris Bioscience	Anandamid e - d4	946524-40-9	C ₂₂ H ₃₃ D ₄ N ₂ O ₂	351.56 g/mol	≥98% (HPLC)	5mg/ml in anhydrous ethanol
Merck (Avanti)	AEA-D4; C20:4 IDE-D4; ANANDAM	Not specified	Not specified	Not specified	>99% (TLC)	1 mg/mL in methanol

Purity and Characterization: Understanding the Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of **Anandamide-d4**. While a batch-specific CoA must be obtained from the supplier at the time of purchase, the following table outlines the typical data and specifications provided.

Parameter	Typical Specification	Method	Purpose
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry	Confirms the chemical structure of the compound.
Purity (Chemical)	≥98% or >99%	HPLC, GC-MS, TLC	Determines the percentage of the desired compound, identifying any chemical impurities.
Purity (Isotopic)	≥99% deuterated forms	Mass Spectrometry	Confirms the isotopic enrichment and distribution of deuterium atoms.
Concentration	Verified concentration (e.g., 1 mg/mL ± 5%)	Gravimetric analysis with verification by LC-MS/MS or GC-MS	Ensures accurate concentration for use in quantitative applications.
Solvent	e.g., Ethanol	Supplier information	Specifies the solvent in which the standard is dissolved.
Storage Conditions	-20°C	Supplier recommendation	Provides instructions for maintaining the stability of the compound.
Stability	≥ 2 years	Stability studies	Indicates the expected shelf-life of the product under proper storage conditions.

Experimental Protocol: Quantification of Anandamide in Biological Matrices using

Anandamide-d4

Anandamide-d4 is primarily utilized as an internal standard (IS) for the accurate quantification of endogenous anandamide in biological samples such as plasma, serum, and tissue homogenates by LC-MS/MS. The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Materials and Reagents

- **Anandamide-d4** internal standard solution
- Anandamide analytical standard for calibration curve
- LC-MS grade acetonitrile, methanol, water, and formic acid
- Biological matrix (e.g., plasma)
- Protein precipitation solvent (e.g., ice-cold acetonitrile)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

- Thawing and Spiking: Thaw biological samples on ice. To 100 μ L of plasma, add a known amount of **Anandamide-d4** internal standard solution (e.g., 10 μ L of a 100 ng/mL solution).
- Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (300 μ L). Vortex vigorously for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the samples at 10,000 \times g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

- **Filtration/Centrifugation:** Centrifuge the reconstituted sample at high speed to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- **LC Column:** C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- **Mobile Phase A:** Water with 0.1% formic acid
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid
- **Gradient:** A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
- **Flow Rate:** 0.3 mL/min
- **Injection Volume:** 5 μ L
- **Ionization Mode:** Positive Electrospray Ionization (ESI+)
- **Mass Spectrometer:** Triple quadrupole
- **MRM Transitions:**
 - Anandamide: Q1 (Precursor Ion) \rightarrow Q3 (Product Ion) - Specific m/z values to be optimized
 - **Anandamide-d4:** Q1 (Precursor Ion + 4 Da) \rightarrow Q3 (Product Ion + 4 Da) - Specific m/z values to be optimized

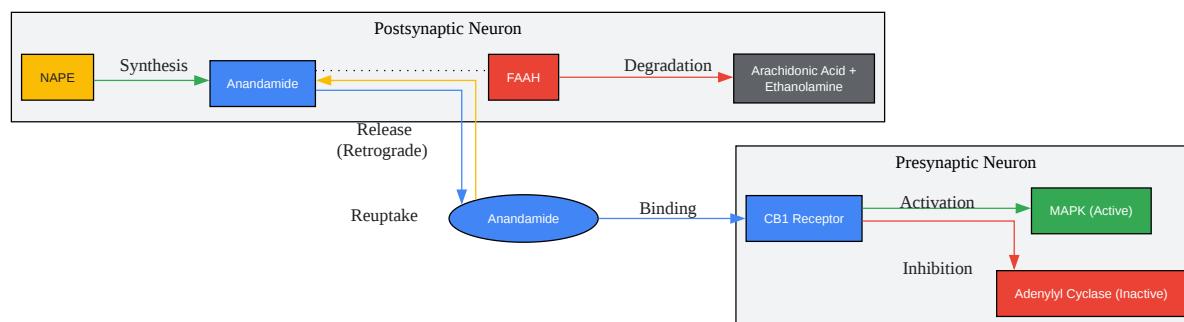
Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous anandamide to the **Anandamide-d4** internal standard. A calibration curve is constructed by analyzing known concentrations of anandamide standard spiked with the same amount of internal standard.

Visualizations: Signaling Pathways and Experimental Workflows

Anandamide Signaling Pathway

Anandamide, an endocannabinoid, is synthesized on demand in the postsynaptic neuron. It travels retrogradely across the synapse to bind to and activate presynaptic cannabinoid receptors (CB1 and CB2). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway. The signaling is terminated by the reuptake of anandamide into the postsynaptic neuron and its subsequent degradation by the enzyme fatty acid amide hydrolase (FAAH).

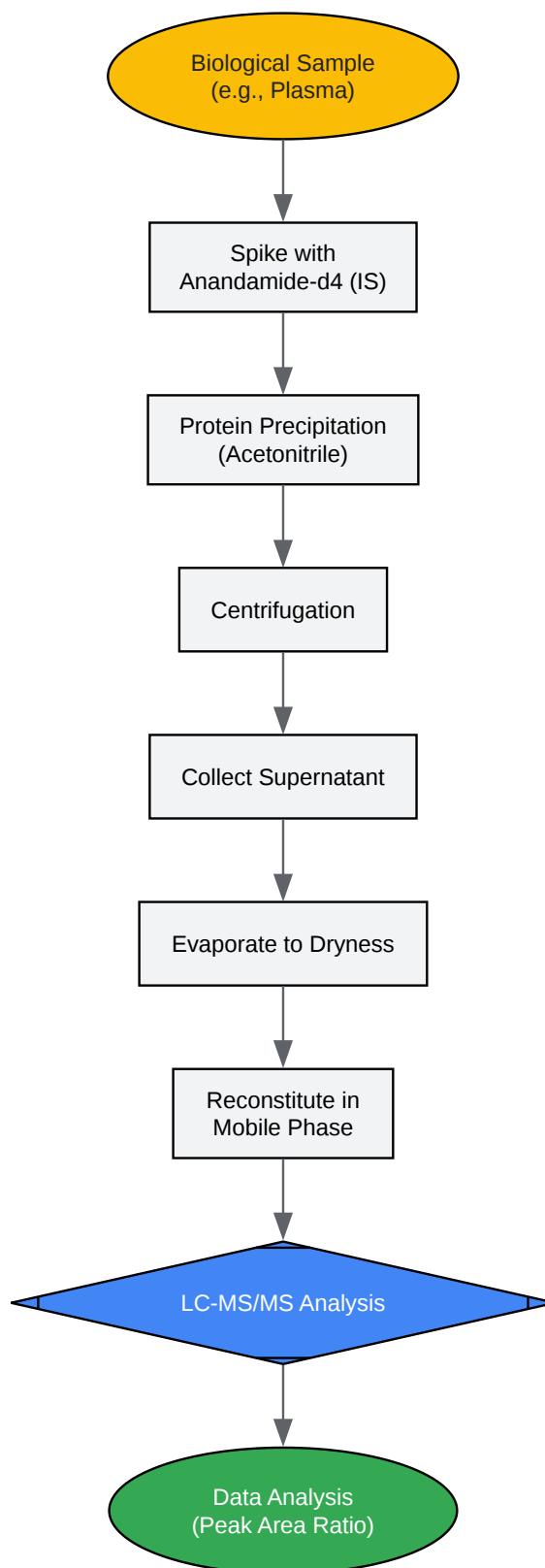


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Caption: Simplified Anandamide signaling pathway.

Experimental Workflow for Anandamide Quantification

The following diagram illustrates the key steps in the quantification of anandamide from a biological sample using **Anandamide-d4** as an internal standard.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com